![molecular formula C19H18N2O7 B460873 2-Amino-6-(hydroxyméthyl)-8-oxo-4-(3,4,5-triméthoxyphényl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 625376-08-1](/img/structure/B460873.png)

2-Amino-6-(hydroxyméthyl)-8-oxo-4-(3,4,5-triméthoxyphényl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Vue d'ensemble

Description

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N2O7 and its molecular weight is 386.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Effets anticancéreux

Les composés contenant le groupe TMP ont présenté des effets anticancéreux notables en inhibant efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la réductase de la thioredoxine (TrxR), la déméthylase 1 spécifique de la lysine des histones (HLSD1), la kinase de type récepteur de l'activine 2 (ALK2), la P-glycoprotéine (P-gp) et le récepteur du facteur de croissance dérivé des plaquettes β .

Propriétés antibactériennes et antifongiques

Certains composés contenant du TMP ont montré des propriétés antifongiques et antibactériennes prometteuses, notamment des activités contre Helicobacter pylori et Mycobacterium tuberculosis .

Activité antivirale

Des rapports ont été faits sur l'activité antivirale des composés à base de TMP, qui ont un potentiel contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe .

Agents antiparasitaires

Des composés contenant le pharmacophore TMP ont également démontré une efficacité significative contre Leishmania, Malaria et Trypanosoma, indiquant leur potentiel comme agents antiparasitaires .

Propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et anti-migraineuses

Ces composés ont été associés à des propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et anti-migraineuses, élargissant ainsi leur portée thérapeutique .

Potentiel antituberculeux

Les composés contenant de l'imidazole, tels que ceux synthétisés par Syed et al., ont montré une activité antituberculeuse puissante contre la souche de Mycobacterium tuberculosis .

Activité antihelminthique

Les dérivés de l'imidazole ont montré une activité antihelminthique, comme on le voit dans les médicaments disponibles dans le commerce comme le thiabendazole .

Propriétés anti-ulcéreuses

Les médicaments contenant un cycle imidazole comme l'oméprazole et le pantoprazole sont utilisés pour leurs propriétés anti-ulcéreuses .

Mécanisme D'action

One relevant pharmacophore is the trimethoxyphenyl (TMP) group , which appears in various biologically active molecules. TMP-containing compounds exhibit diverse bioactivity effects, surpassing other derivatives at comparable concentrations . These compounds have been associated with:

Mode of Action

While the precise interaction of our compound remains elusive, we can speculate based on related structures. The TMP group may play a critical role in binding to specific sites, affecting cellular processes. For instance, it fits into the colchicine binding site (CBS) of αβ-tubulin heterodimers, impacting microtubule dynamics .

Biochemical Pathways

Without direct data on this compound, we can’t pinpoint specific pathways. For instance, TMP derivatives have been linked to caspase activation, ERK2 down-regulation, and inhibition of Taq polymerase and telomerase .

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability. Considering these factors is essential for optimizing therapeutic outcomes.

Analyse Biochimique

Biochemical Properties

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the modulation of cellular processes, including cell division and stress responses.

Cellular Effects

The effects of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile on various cell types are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival . Additionally, the compound’s interaction with tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, the compound’s interaction with the colchicine binding site on tubulin prevents tubulin polymerization, thereby inhibiting microtubule formation . This action is critical in disrupting the mitotic spindle during cell division, making it a potential anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its bioactivity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall bioactivity .

Subcellular Localization

The subcellular localization of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is critical for its activity and function. The compound is known to localize in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . This localization is essential for its role in disrupting cell division and inducing apoptosis in cancer cells .

Propriétés

IUPAC Name |

2-amino-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O7/c1-24-13-4-9(5-14(25-2)17(13)26-3)15-11(7-20)19(21)28-16-12(23)6-10(8-22)27-18(15)16/h4-6,15,22H,8,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZXWEWAUHVYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112076 | |

| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625376-08-1 | |

| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625376-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,8-dihydro-6-(hydroxymethyl)-8-oxo-4-(3,4,5-trimethoxyphenyl)pyrano[3,2-b]pyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

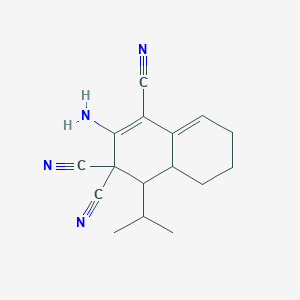

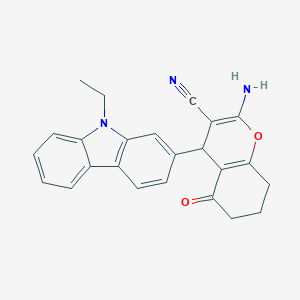

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(2,5-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460790.png)

![2-amino-4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460793.png)

![2-Amino-4-(4-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460794.png)

![1-acetyl-2-isopropyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B460795.png)

![2-Amino-4-[4-(benzyloxy)phenyl]-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460796.png)

![2-Amino-4-[1,1'-biphenyl]-4-yl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460797.png)

![2-Amino-4-(2,5-dimethylphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460798.png)

![6-amino-3-tert-butyl-4-(9-ethyl-9H-carbazol-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460800.png)

![TERT-BUTYL 6'-AMINO-3'-BUTYL-5'-CYANO-2'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE](/img/structure/B460802.png)

![6-amino-3-ethyl-4-(9-ethyl-9H-carbazol-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460803.png)

![2-Hydroxy-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B460811.png)

![2-Cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B460813.png)